N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide
Description
N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety, a 3-hydroxypropyl linker, and a substituted phenyl group. This compound’s design suggests applications in medicinal chemistry, particularly as a ligand for enzyme inhibition or receptor modulation. Its synthesis likely involves carbodiimide-mediated amide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-13(20)3-2-4-14(11)22-19(25)18(24)21-8-7-15(23)12-5-6-16-17(9-12)27-10-26-16/h2-6,9,15,23H,7-8,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWOVPPDAFJWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an oxalamide functional group, which contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2O5
- Molecular Weight : Approximately 410.35 g/mol
- CAS Number : 1421530-57-5
The presence of the benzo[d][1,3]dioxole structure suggests significant interactions with various biological targets, potentially leading to diverse pharmacological effects. The oxalamide group enhances the compound's stability and reactivity, making it a candidate for further research in therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific cancer cell lines. Research indicates that it exhibits potent growth inhibition properties against various cancer types, including:
- Prostate Cancer (LNCaP)
- Pancreatic Cancer (MIA PaCa-2)
- Acute Lymphoblastic Leukemia (CCRF-CEM)
The mechanism by which this compound exerts its effects includes:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase.
- Apoptosis Induction : It triggers programmed cell death in targeted cancer cells.
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Cell Line | IC50 Value (nM) | Effect |
|---|---|---|
| LNCaP | 328 | Growth inhibition |
| MIA PaCa-2 | 644 | Growth inhibition |
| CCRF-CEM | 450 | Induction of apoptosis |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy against these cancer types.
Research Findings
Several studies have explored the synthesis and biological activity of this compound. Key findings include:
- Synthesis Methods : The compound can be synthesized using palladium-catalyzed arylation techniques and Noyori asymmetric hydrogenation to enhance selectivity and yield.
- Pharmacological Properties : Compounds with similar structural motifs have been associated with anti-inflammatory, anti-cancer, and neuroprotective activities, supporting the need for further investigation into this specific oxalamide's pharmacological profile.
- Transporter Modulation : Preliminary studies suggest that derivatives of this compound may modulate ATP-binding cassette transporters, which are crucial for drug pharmacokinetics and could lead to enhanced delivery systems in therapeutic contexts.
Comparison with Similar Compounds
Key Observations :
- The oxalamide backbone in the target compound enhances hydrogen-bonding capacity compared to carboxamides .
- The benzo[d][1,3]dioxol-5-yl group may improve metabolic stability relative to unsubstituted benzamides, as fluorinated benzodioxoles in analogs show resistance to hydrolysis .
- The 3-chloro-2-methylphenyl group likely enhances lipophilicity and target binding compared to smaller substituents .
Pharmacological and Metabolic Profiles
Metabolic Stability
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide : Rapid metabolism without amide hydrolysis, indicating benzodioxole derivatives may protect adjacent functional groups .
- Target Compound : Predicted to exhibit slower hepatic clearance due to the hydroxypropyl linker and chloro-methylphenyl group, which may hinder enzymatic access .
Crystallographic and Computational Insights
- Structural Analysis : X-ray crystallography (using SHELXL ) would clarify conformational preferences of the oxalamide moiety and benzodioxole orientation.
- Mercury Software : Useful for visualizing intermolecular interactions (e.g., hydrogen bonds between oxalamide NH and carbonyl groups) and packing patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
